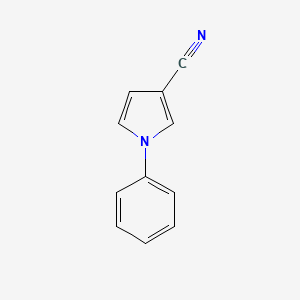

1-Phenyl-1H-pyrrole-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenylpyrrole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-8-10-6-7-13(9-10)11-4-2-1-3-5-11/h1-7,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJKZWYWUUXXKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1 Phenyl 1h Pyrrole 3 Carbonitrile

Electrophilic and Nucleophilic Reactivity of the Pyrrole (B145914) Ring System

The pyrrole nucleus is inherently π-excessive, making it significantly more reactive towards electrophiles than benzene. pearson.comyoutube.com The lone pair of electrons on the nitrogen atom participates in the aromatic system, increasing the electron density of the ring carbons. pearson.com This heightened nucleophilicity generally directs electrophilic attack to the C-2 (α) position, as the resulting cationic intermediate (arenium ion) is better stabilized by resonance. pearson.comonlineorganicchemistrytutor.comwikipedia.org

Regioselectivity in Substitution Reactions

In 1-Phenyl-1H-pyrrole-3-carbonitrile, the regiochemical outcome of electrophilic substitution is dictated by the combined electronic effects of the N-phenyl and C-3 nitrile groups. While unsubstituted pyrroles preferentially substitute at the C-2 position, the presence of a deactivating group can alter this preference. wikipedia.org For instance, the sulfonylation of 1-phenyl-1H-pyrrole with tosyl chloride yields a mixture of the 2- and 3-substituted products, indicating that substitution at the C-3 (β) position is competitive. mdpi.com

The carbonitrile group at the C-3 position is strongly electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack. This deactivation is most pronounced at the C-2 and C-4 positions. Consequently, electrophilic substitution is expected to occur preferentially at the C-5 position, which is electronically analogous to meta-substitution on a deactivated benzene ring.

Influence of the Phenyl and Nitrile Substituents on Reactivity

N-Phenyl Group: The phenyl group at the N-1 position can act as a weak activating group by donating electron density into the pyrrole ring through resonance. However, its bulky nature can also sterically hinder attack at the adjacent C-2 and C-5 positions. In electrophilic substitution reactions of 1-pentafluorophenyl-1H-pyrrole, substitution occurs predominantly at the 2-position, highlighting the directing effect of the N-aryl substituent. nih.gov

C-3 Nitrile Group: The nitrile (cyano) group is a potent deactivating group due to its strong electron-withdrawing inductive and resonance effects. youtube.comlibretexts.org This significantly reduces the nucleophilicity of the pyrrole ring, making electrophilic substitution reactions more difficult compared to unsubstituted pyrrole. Groups like -CN, -NO2, and -COR are generally considered deactivating. youtube.comlibretexts.orgquora.com

The combination of these two substituents leads to a moderately deactivated pyrrole system. The deactivating effect of the nitrile group at C-3 likely outweighs the mild activating effect of the N-phenyl group, rendering the molecule less reactive than 1-phenyl-1H-pyrrole but still susceptible to substitution under appropriate conditions.

Due to the electron-rich nature of the pyrrole ring, nucleophilic aromatic substitution is generally unfavorable unless the ring is substituted with exceptionally strong electron-withdrawing groups. No significant findings on the direct nucleophilic substitution on the pyrrole ring of this compound have been prominently reported.

Transformations of the Carbonitrile Functional Group

The carbonitrile group is a versatile functional handle that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of the this compound scaffold. nih.gov

Hydrolysis and Reduction Pathways

Hydrolysis: The hydrolysis of nitriles can lead to the formation of amides and, upon further reaction, carboxylic acids. chemistrysteps.comlibretexts.org While specific studies on the hydrolysis of this compound are not extensively detailed, the general mechanism involves the nucleophilic attack of water or hydroxide on the nitrile carbon. libretexts.orglumenlearning.com Milder conditions are often required to stop the reaction at the amide stage, as the amide can be more susceptible to hydrolysis than the starting nitrile. chemistrysteps.comcommonorganicchemistry.com

Reduction: The nitrile group can be selectively reduced to an aldehyde or a primary amine. A key transformation is the reduction to an aldehyde using a sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H). chemistrysteps.comchemistrysteps.com This reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the amine. chemistrysteps.com The mechanism involves the formation of an intermediate iminium salt, which is then hydrolyzed during aqueous workup to yield the aldehyde. chemistrysteps.comchemistrysteps.com

Derivatization to Other Functional Groups (e.g., Aldehydes, Amides)

The conversion of the carbonitrile group provides access to key intermediates for further molecular elaboration.

Aldehydes: The reduction of substituted pyrrole-3-carbonitriles to the corresponding 3-carbaldehydes has been successfully demonstrated. For example, 1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carbonitrile is reduced to the aldehyde in 93% yield using DIBAL-H in toluene. nih.gov This aldehyde can then undergo further reactions, such as reductive amination, to introduce new substituents.

Amides: Partial hydrolysis of the nitrile group affords the corresponding carboxamide. This can be achieved under controlled acidic or basic conditions. commonorganicchemistry.comlibretexts.org For instance, treatment with an alkaline solution of hydrogen peroxide is a mild method for converting nitriles to amides. commonorganicchemistry.com These amides can serve as precursors for other nitrogen-containing functional groups or participate in coupling reactions.

The following table summarizes key transformations of the nitrile group on a pyrrole scaffold:

| Transformation | Reagent(s) | Product Functional Group | Reference |

| Reduction | Diisobutylaluminium hydride (DIBAL-H), then H₂O | Aldehyde | nih.govchemistrysteps.com |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O (controlled) | Amide | chemistrysteps.comcommonorganicchemistry.com |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O (vigorous) | Carboxylic Acid | libretexts.org |

Reactions Involving the Phenyl Substituent

The N-phenyl group of this compound is generally less reactive towards electrophilic substitution than the pyrrole ring itself. pearson.com However, the significant deactivation of the pyrrole ring by the C-3 carbonitrile group may allow for electrophilic attack to occur on the phenyl ring under forcing conditions.

The pyrrolyl group attached to the nitrogen of the phenyl ring acts as an ortho-, para-directing group for electrophilic aromatic substitution due to the ability of the nitrogen's lone pair to donate electron density into the phenyl ring via resonance. This activating effect would direct incoming electrophiles to the positions ortho and para to the point of attachment to the pyrrole nitrogen.

Despite this possibility, synthetic strategies typically focus on the more versatile reactivity of the pyrrole ring and the carbonitrile functional group. Research literature detailing specific electrophilic substitution reactions on the N-phenyl ring of this particular compound is limited, as functionalization is more commonly achieved on the heterocyclic portion of the molecule.

Cycloaddition Reactions and Annulation Strategies

The π-system of the pyrrole ring in this compound can participate in cycloaddition reactions, leading to the formation of fused heterocyclic systems. The electron-withdrawing nitrile group can influence the dienophilic or dipolarophilic character of the pyrrole ring.

1,3-Dipolar cycloadditions are powerful methods for the construction of five-membered heterocyclic rings. wikipedia.org In the context of this compound, the double bonds of the pyrrole ring can act as dipolarophiles, reacting with various 1,3-dipoles such as nitrones and azomethine ylides to furnish fused isoxazolidine and pyrrolidine rings, respectively.

The reaction of 4-acyl-1H-pyrrole-2,3-diones with diphenylnitrone has been studied, demonstrating the susceptibility of the pyrrole core to 1,3-dipolar cycloaddition. mdpi.com While this substrate is structurally different from this compound, the study provides a basis for the expected reactivity. The presence of the electron-withdrawing nitrile group in this compound is expected to enhance its reactivity as a dipolarophile.

A plausible reaction involves the [3+2] cycloaddition of an azomethine ylide, generated in situ, with one of the double bonds of the pyrrole ring. This would lead to the formation of a fused pyrrolidine ring system. The regioselectivity of such a reaction would be a key aspect to consider, governed by both electronic and steric factors.

| 1,3-Dipole | Dipolarophile | Product Type | Reference |

| Azomethine Ylide | Alkene/Alkyne | Fused Pyrrolidine | nih.gov |

| Nitrone | Alkene/Alkyne | Fused Isoxazolidine | mdpi.com |

Intramolecular annulation reactions of appropriately substituted this compound derivatives can provide access to complex polycyclic heterocyclic scaffolds. These reactions involve the formation of a new ring by cyclization of a side chain onto the pyrrole core or the N-phenyl ring.

For instance, an efficient protocol for the synthesis of 4,5-substituted 1H-pyrrole-3-carbonitriles has been developed using intramolecular annulation on Pd/C and HZSM-5. nih.gov While this method describes the formation of the pyrrole ring itself, it highlights the utility of intramolecular cyclization strategies in the synthesis of related structures.

A hypothetical intramolecular annulation could involve a this compound bearing a reactive functional group on the phenyl ring, such as a halogen or a triflate. Palladium-catalyzed intramolecular C-H activation or a Heck-type reaction could then lead to the formation of a new ring fused to the pyrrole or the phenyl ring. The success of such a strategy would depend on the nature of the tether and the reaction conditions employed. Free-radical cyclization of substituted pyrroles has also been reported as a method to construct fused systems. researchgate.net

| Starting Material (Conceptual) | Reaction Type | Fused System |

| o-Halophenyl-substituted pyrrole-3-carbonitrile | Pd-catalyzed intramolecular C-H arylation | Pyrrolo[1,2-a]quinoline derivative |

| Pyrrole-3-carbonitrile with an unsaturated side chain | Radical cyclization | Fused bicyclic system |

Mechanistic Postulations and Experimental Verification of Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for predicting reactivity and controlling selectivity.

Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on the pyrrole ring is well-established and proceeds through a cationic intermediate, often referred to as a σ-complex or arenium ion. masterorganicchemistry.com The attack of an electrophile on the π-system of the pyrrole ring leads to the formation of this resonance-stabilized intermediate. Subsequent deprotonation restores the aromaticity of the ring. For this compound, computational studies would be valuable to determine the relative stabilities of the intermediates formed upon attack at the C2, C4, and C5 positions, thus predicting the most likely site of substitution.

1,3-Dipolar Cycloaddition: The mechanism of 1,3-dipolar cycloaddition is generally considered to be a concerted, pericyclic process, proceeding through a six-electron, aromatic-like transition state. wikipedia.org Computational studies, such as those employing Density Functional Theory (DFT), have been used to investigate the transition states of similar reactions involving pyrrole derivatives. mdpi.com These studies can provide insights into the synchronicity of bond formation, the activation energies for different pathways, and the origins of regio- and stereoselectivity. Experimental verification can be achieved through kinetic studies and the isolation and characterization of reaction intermediates or byproducts.

Intramolecular Annulation: The mechanisms of intramolecular annulation reactions are diverse and depend on the specific transformation. For palladium-catalyzed processes, the mechanism typically involves a catalytic cycle of oxidative addition, migratory insertion, and reductive elimination. mdpi.com In the case of free-radical cyclizations, the mechanism involves the generation of a radical species which then undergoes an intramolecular addition to a π-system. researchgate.net Experimental verification of these mechanisms often involves techniques such as isotopic labeling, trapping of intermediates, and detailed kinetic analysis.

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the structure of organic molecules like 1-Phenyl-1H-pyrrole-3-carbonitrile. It provides detailed information about the carbon-hydrogen framework.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for identifying the different types of protons and carbons within the molecule. For instance, in a study of related pyrrole (B145914) derivatives, ¹H NMR chemical shifts were crucial in identifying the protons on both the pyrrole and phenyl rings. researchgate.netrsc.org The chemical shifts in the ¹H NMR spectrum are influenced by the solvent used. ipb.ptresearchgate.net

Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity between atoms. researchgate.netuvic.cayoutube.comsdsu.edu

COSY spectra reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu This helps to piece together fragments of the molecule.

HSQC (or HMQC) experiments correlate directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon. uvic.cayoutube.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Substituted Pyrrole Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrole H | 6.0 - 7.5 | 110 - 140 |

| Phenyl H | 7.2 - 7.6 | 125 - 145 |

| Pyrrole C | Not Applicable | 100 - 140 |

| Phenyl C | Not Applicable | 120 - 150 |

| Nitrile C | Not Applicable | ~117 |

Note: The exact chemical shifts can vary depending on the specific substitution pattern and the solvent used for the NMR experiment.

While this compound itself is achiral, advanced NMR techniques are critical for determining the stereochemistry and conformation of more complex, chiral pyrrole derivatives. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of atoms, which is essential for assigning stereochemistry. ipb.pt For chiral molecules, the use of chiral derivatizing agents, such as Mosher's acid, can lead to the formation of diastereomers that are distinguishable by NMR, allowing for the determination of absolute configuration. wordpress.comresearchgate.netnih.gov Conformational analysis, which describes the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, can also be studied using variable temperature NMR experiments and by analyzing coupling constants. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of a molecule. rsc.org For this compound, with a chemical formula of C₁₁H₈N₂, the expected exact mass can be calculated and compared to the experimentally determined value from HRMS. This comparison can confirm the elemental formula with a high degree of confidence, typically with an error of less than 5 parts per million (ppm). researchgate.net

Table 2: HRMS Data for a Representative Pyrrole Derivative

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 330.0959 | 330.0954 |

Data from a study on a substituted pyrrole derivative. rsc.org

Tandem Mass Spectrometry (MS/MS) is an invaluable technique for elucidating the structure of molecules by analyzing their fragmentation patterns. uab.eduacs.org In an MS/MS experiment, ions of a specific mass-to-charge ratio (the precursor ions) are selected and then fragmented by collision with an inert gas. The resulting product ions are then analyzed. uab.edu The fragmentation pathways of pyrrole derivatives can be significantly influenced by the substituents on the pyrrole ring. nih.gov Studies on related 2-substituted pyrroles have shown characteristic losses of small molecules like H₂O and aldehydes. nih.gov For derivatives containing a nitrile group, specific fragmentation patterns involving this group can also be observed. Investigations into the fragmentation of 5-substituted 1H-tetrazole derivatives synthesized from 1-arylpyrrole-2-carbonitrile revealed characteristic losses of HN₃ in positive ion mode and N₂ in negative ion mode. lifesciencesite.comresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational frequencies of their bonds.

For this compound, IR and Raman spectroscopy can confirm the presence of key functional groups. The characteristic stretching vibration of the nitrile (C≡N) group is typically observed in the IR spectrum as a sharp, intense band in the region of 2200-2260 cm⁻¹. The presence of the aromatic phenyl and pyrrole rings will give rise to multiple bands in the fingerprint region of the spectrum (below 1500 cm⁻¹), corresponding to C-H bending and C-C stretching vibrations. nih.govnist.gov The IR spectrum of the parent compound, 1-phenylpyrrole, shows characteristic absorptions for the phenyl and pyrrole rings. nist.gov Studies on related pyrrole derivatives have also utilized IR spectroscopy to identify key functional groups. rsc.org For example, the IR spectrum of a pyrrole-3-carbonyl azide (B81097) showed characteristic bands for the azide and carbonyl groups. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretch | 2200 - 2260 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-N | Stretch | 1000 - 1350 |

Note: These are general ranges, and the exact peak positions can be influenced by the molecular structure and sample state.

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for identifying non-polar bonds and symmetric vibrations.

Characteristic Absorption Band Analysis for Carbonitrile and Pyrrole Ring

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is distinguished by characteristic absorption bands corresponding to its key components: the carbonitrile group and the phenyl-substituted pyrrole ring.

The most definitive feature is the stretching vibration of the carbonitrile group (C≡N). This bond typically produces a sharp and intense absorption band in the spectral region of 2220–2260 cm⁻¹. The presence of this band is a clear indicator of the nitrile functionality.

The pyrrole ring itself contributes several characteristic bands. A notable vibration is the N-H stretch, which is expected to appear as a broad band in the region of 3200–3400 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations from both the phenyl and pyrrole rings are anticipated to occur above 3000 cm⁻¹, typically between 3072 and 3117 cm⁻¹. nih.gov

Fundamental vibrations of the polypyrrole ring structure are often observed around 1475 cm⁻¹, while C-N stretching within the ring can be identified near 1198 cm⁻¹. researchgate.net The phenyl group introduces its own set of characteristic C=C stretching vibrations within the aromatic ring, generally found in the 1500–1600 cm⁻¹ range. nih.gov

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonitrile (C≡N) | Stretching | 2220 - 2260 | Sharp, Medium-to-Strong |

| Pyrrole (N-H) | Stretching | 3200 - 3400 | Broad |

| Aromatic C-H | Stretching | > 3000 | Medium-to-Weak |

| Aromatic C=C | Ring Stretching | 1500 - 1600 | Medium |

| Pyrrole Ring | Fundamental Vibrations | ~1475 | Medium |

| Pyrrole C-N | Stretching | ~1198 | Medium |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Properties

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides critical insights into the electronic structure and photophysical behavior of molecules. These methods probe the transitions of electrons between different energy levels upon absorption of light.

Analysis of Electronic Transitions and Fluorescent Properties

The electronic absorption spectrum of this compound is primarily dictated by the conjugated π-system formed by the phenyl and pyrrole rings. The interaction between these two aromatic systems allows for π→π* electronic transitions when the molecule absorbs light in the ultraviolet-visible range. For related tetraarylpyrrolo[3,2-b]pyrroles, absorption maxima have been recorded around 400 nm. researchgate.net Theoretical studies on pyrrole oligomers show that absorption bands corresponding to π→π* transitions can appear between 300 and 560 nm, depending on the extent of conjugation. researchgate.net

The fluorescence properties of pyrrole derivatives are highly sensitive to their molecular structure and environment. The introduction of a phenyl group on the nitrogen atom can create a "molecular rotor" effect, which may provide a non-radiative pathway for the excited state to decay, potentially quenching fluorescence. nih.gov However, in the aggregated or solid state, restricted molecular motion can block this non-radiative decay, leading to a phenomenon known as aggregation-induced emission (AIE) or aggregation-induced phosphorescence. nih.gov Therefore, while this compound might exhibit weak fluorescence in solution, its emissive properties could be significantly enhanced in the solid state.

Table 2: Expected Electronic and Photophysical Properties

| Property | Description | Expected Range / Behavior |

|---|---|---|

| UV-Vis Absorption (λ_max) | Corresponds to π→π* electronic transitions within the conjugated phenyl-pyrrole system. | 300 - 450 nm |

| Fluorescence | Emission of light from the lowest excited singlet state. | Potentially weak in solution due to rotational freedom; may be enhanced in the solid state. |

X-Ray Diffraction Crystallography for Solid-State Structural Determination

Single Crystal X-Ray Diffraction for Absolute Configuration and Conformation

Through single-crystal X-ray diffraction, the exact molecular geometry of this compound in the solid state can be established. This analysis would yield precise measurements of all bond lengths and angles. mdpi.com A critical conformational parameter that would be determined is the dihedral angle between the plane of the pyrrole ring and the plane of the N-phenyl group. In related N-phenyl substituted pyrrole structures, this angle can be significant, with values reported from 35.6° to 69.3°, indicating a highly twisted conformation. nih.gov This twist angle has a profound impact on the degree of electronic communication between the two rings.

The crystal system and space group, which describe the symmetry of the unit cell and the arrangement of molecules within it, are also determined. For instance, related heterocyclic compounds have been found to crystallize in systems such as triclinic (P-1 space group) or monoclinic (P2₁ space group). mdpi.com

Table 3: Illustrative Crystallographic Parameters from a Related Heterocyclic Compound

| Parameter | Example Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308 |

| b (Å) | 10.9695 |

| c (Å) | 14.7966 |

| α (°) | 100.50 |

| β (°) | 98.61 |

| γ (°) | 103.81 |

| Volume (ų) | 900.07 |

Data from a related triazolo-pyridazino-indole structure for illustrative purposes. mdpi.com

Supramolecular Assembly and Intermolecular Interactions in Crystal Structures

The crystal packing of this compound is governed by a network of non-covalent intermolecular interactions. These interactions dictate the supramolecular assembly and stabilize the crystal lattice. The functional groups within the molecule—the pyrrole N-H, the nitrile nitrogen, and the aromatic rings—are all key players in forming these connections.

A prominent interaction is expected to be hydrogen bonding. The pyrrole N-H group can act as a hydrogen bond donor, while the nitrogen atom of the carbonitrile group can serve as an acceptor, potentially leading to N-H···N hydrogen bonds that link molecules together into chains or more complex networks. mdpi.com

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Tetraphenylpyrrole |

Computational Chemistry and Theoretical Investigations of 1 Phenyl 1h Pyrrole 3 Carbonitrile

Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. These methods are used to determine the molecule's most stable three-dimensional shape and to analyze its electronic characteristics.

The first step in a computational study is typically geometry optimization. This process uses DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), to find the lowest energy conformation of the molecule. This optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Following optimization, an analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is conducted. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. ajchem-a.comnih.govsemanticscholar.org A smaller gap generally suggests higher reactivity. ajchem-a.com For similar aromatic heterocyclic compounds, these calculations are standard for predicting reactivity patterns. ajchem-a.comscirp.org

Table 1: Representative Frontier Molecular Orbital Data for a Generic Aromatic Nitrile (Note: This table is illustrative and does not represent actual calculated data for 1-Phenyl-1H-pyrrole-3-carbonitrile, which is not available in the searched sources.)

| Parameter | Typical Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -2.0 to -1.0 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), prone to nucleophilic attack. nih.gov For a molecule like this compound, the MEP would likely show negative potential around the nitrogen atom of the nitrile group and potentially on the pyrrole (B145914) ring, highlighting these as likely sites for interaction with electrophiles. researchgate.net

Spectroscopic Property Prediction and Comparison with Experimental Data

Computational methods can accurately predict various types of spectra, which is invaluable for confirming the identity of a synthesized compound and interpreting experimental results.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.govresearchgate.net These theoretical predictions, when compared with experimental spectra, can confirm structural assignments. nih.govnrel.govrsc.org The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. ruc.dkmdpi.com

Similarly, computational methods can predict the vibrational frequencies that correspond to peaks in an Infrared (IR) spectrum. researchgate.net By calculating the harmonic frequencies at the optimized geometry, a theoretical IR spectrum can be generated. These calculated frequencies are often scaled to better match experimental values. This analysis helps in assigning specific molecular vibrations (e.g., C≡N stretch, C-H bends) to the observed experimental bands. ajchem-a.comarxiv.org

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data (Note: This table is a template. Specific data for this compound is not available in the searched sources.)

| Data Type | Atom/Group | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR Shift | C (Nitrile) | ~115-120 ppm | (Not available) |

| ¹H NMR Shift | H (Pyrrole C2) | ~7.0-7.5 ppm | (Not available) |

| IR Frequency | C≡N Stretch | ~2230-2250 cm⁻¹ | (Not available) |

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). researchgate.netmdpi.comrsc.org This calculation provides information about the electronic transitions between molecular orbitals, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (intensities). nih.gov For aromatic systems, these spectra are typically characterized by π→π* transitions. The results can be compared with experimentally recorded spectra to understand the electronic structure and photophysical properties of the molecule. researchgate.net

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is also employed to study how a molecule is formed. For the synthesis of substituted pyrroles, such as through multicomponent reactions or cycloadditions, DFT can be used to model the reaction pathway. mdpi.comnih.govnih.gov This involves identifying the reactants, products, and any intermediates along the reaction coordinate.

A key part of this modeling is locating the transition state (TS)—the highest energy point on the reaction pathway. By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing insight into the reaction's feasibility and kinetics. nih.gov Vibrational frequency calculations are performed to confirm the nature of the stationary points: reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.govrsc.org This type of analysis is crucial for understanding reaction mechanisms and optimizing synthetic procedures.

Molecular Modeling for Mechanistic Interactions and Design Principles

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. It is a cornerstone of modern drug design and mechanistic studies, providing detailed three-dimensional insights into ligand-target interactions.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. researchgate.netresearchgate.net This technique is crucial for understanding the mechanistic basis of inhibition or activation by revealing specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts.

For derivatives of the 1H-pyrrole-3-carbonitrile scaffold, molecular docking has been employed to elucidate their binding modes with various protein targets. In a study focused on developing potent inhibitors for Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), docking simulations showed that the 1H-pyrrole-3-carbonitrile moiety effectively occupies the adenine pocket of EGFR. nih.govtandfonline.comresearchgate.net The simulations revealed specific hydrophobic interactions with key amino acid residues like Leu820, Leu694, and Val702, which are critical for the compound's inhibitory mechanism. nih.gov

Another study investigated pyrrole derivatives as anti-inflammatory agents by docking them into the active site of the COX-2 enzyme. researchgate.net Such studies help rationalize the observed biological activity and guide the design of new compounds with enhanced affinity and selectivity for their intended target. researchgate.netresearchgate.net

Table 2: Summary of Molecular Docking Studies on 1H-Pyrrole-3-carbonitrile Derivatives

| Derivative Scaffold | Protein Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Fused 1H-pyrroles | EGFR | Leu820, Leu694, Val702 | Hydrophobic | nih.gov |

| Fused 1H-pyrroles | EGFR | Lys721 | Hydrophobic | nih.gov |

| Fused 1H-pyrroles | EGFR | Cys773 | Electrostatic | nih.gov |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govscilit.com Understanding the conformational preferences of a molecule is essential, as its three-dimensional shape dictates its physical properties and how it interacts with other molecules, including biological targets. nih.gov For molecules like this compound, the relative orientation of the phenyl and pyrrole rings is a key conformational feature. This can be investigated computationally by performing a potential energy surface scan, where the energy of the molecule is calculated as a function of the dihedral angle between the two rings. nih.gov

Molecular Dynamics (MD) simulations build upon this by simulating the movement of atoms and molecules over time. nih.gov MD provides a dynamic picture of the conformational landscape, revealing how the molecule flexes, vibrates, and interacts with its environment (such as a solvent or a protein binding site). nih.gov While detailed MD simulation studies specifically for this compound were not found in the surveyed literature, this technique is invaluable for assessing the stability of docked ligand-protein complexes and understanding the dynamic nature of their interactions, which is crucial for rational drug design.

Exploration of 1 Phenyl 1h Pyrrole 3 Carbonitrile in Advanced Chemical Research

Role as a Synthetic Precursor and Building Block in Complex Molecular Architectures

1-Phenyl-1H-pyrrole-3-carbonitrile and its derivatives are versatile precursors in the synthesis of complex molecular architectures, particularly in the construction of various heterocyclic systems. The reactivity of the pyrrole (B145914) ring, coupled with the functional handles provided by the phenyl and carbonitrile groups, allows for a wide range of chemical transformations.

Synthesis of Diverse Heterocyclic Systems (e.g., Fused Pyrroles, Pyrrolopyrimidines)

The this compound scaffold is a valuable starting point for the synthesis of fused heterocyclic systems. For instance, derivatives of 2-aminopyrrole-3-carbonitriles can be used to prepare pyrrolopyridines and pyrrolopyridopyrimidines. nih.gov These reactions often involve condensation with various reagents to build additional rings onto the pyrrole core. The synthesis of pyrrolopyridines can be achieved by reacting 2-aminopyrrole-3-carbonitriles with compounds like 2-arylidene malononitriles. nih.gov Further cyclization reactions can then lead to the formation of pyrrolopyridopyrimidines. nih.gov The general strategy involves leveraging the amino and cyano groups of the pyrrole precursor to construct the new heterocyclic rings.

A concise three-component synthesis has been developed for creating a key pyrrole framework from α-hydroxyketones, oxoacetonitriles, and anilines. nih.gov This method has been successfully applied to synthesize precursors for various bioactive compounds. nih.gov The versatility of this approach allows for the creation of a diverse library of pyrrole analogs by simply varying the starting materials. nih.gov The resulting pyrrole-3-carbonitrile can be further modified, as the cyano group can be transformed into other functional groups like aldehydes, alcohols, amides, and acids, providing handles for additional structural diversification. nih.gov

The synthesis of fused pyrroles containing pharmacologically important moieties such as chromone, flavone, and coumarin (B35378) has also been achieved using regioselective metal-free multicomponent reactions. rsc.org These methods often involve the reaction of arylglyoxals, a hydroxylated aromatic compound, and an aromatic amine in an acidic medium, sometimes under microwave irradiation to accelerate the reaction. rsc.org

Table 1: Examples of Synthesized Fused Heterocyclic Systems

| Precursor | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Benzaldehyde, Trichloroacetic acid | Imine derivative | Not specified | preprints.org |

| α-Hydroxyketones, 3-Oxobutanenitrile, Anilines | Acetic acid | N-substituted 2,3,5-functionalized pyrroles | 53-78 | nih.gov |

| 2-Aminopyrrole-3-carbonitriles | 2-Arylidene malononitriles | Pyrrolopyridines | Not specified | nih.gov |

| Arylglyoxals, 4-Hydroxycoumarin, Aromatic amines | Acetic acid (Microwave) | Fused pyrroles with coumarin | Good to very good | rsc.org |

Derivatization for Supramolecular Chemistry Applications

The derivatization of pyrrole-containing structures is a key strategy in supramolecular chemistry to create molecules with specific self-assembly properties and functions. For example, peptide derivatization using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions allows for the creation of diverse peptide arrays. nih.gov By introducing different arylboronates to a peptide precursor, properties like fluorescence emission can be tuned. nih.gov The addition of hydrophobic or aromatic groups can promote short-peptide interactions and aggregation, while polar or charged groups can suppress aggregation. nih.gov This approach enables the rapid generation of peptide libraries with a wide range of supramolecular behaviors. nih.gov

Mechanistic Studies of Biomolecular Interactions (excluding clinical aspects)

The this compound core and its analogs have proven to be valuable tools for investigating the mechanisms of biomolecular interactions, particularly in the context of enzyme inhibition and receptor binding.

Fundamental Insights into Enzyme Inhibition Mechanisms (e.g., MBLs, Tyrosinase)

Pyrrole derivatives have been identified as potent inhibitors of metallo-β-lactamases (MBLs), a class of enzymes that confer bacterial resistance to β-lactam antibiotics. preprints.orgpreprints.org Derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile have shown inhibitory activity against various MBL subgroups (B1, B2, and B3). preprints.org Structure-activity relationship (SAR) studies have revealed that modifications to this core structure, such as acylation of the amino group, can influence inhibitory potency. preprints.orgpreprints.org Kinetic studies have indicated that some of these inhibitors exhibit a mixed mode of inhibition, suggesting they can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net

In the context of tyrosinase, an enzyme involved in melanin (B1238610) production and enzymatic browning, various inhibitors have been studied. nih.govnih.govmdpi.com While specific studies on this compound as a tyrosinase inhibitor are not detailed in the provided results, the general principles of tyrosinase inhibition involve compounds that can chelate the copper ions in the active site or act as suicide substrates. nih.govmdpi.com

Table 2: Inhibition Data for Pyrrole Derivatives against MBLs

| Compound | MBL Subgroup | Inhibition Constant (Ki) or % Inhibition | Reference |

|---|---|---|---|

| 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (1a) | B1 (IMP-1) | Kic = 21 µM | preprints.orgpreprints.org |

| Acylated derivative of 1a (1b) | B1 (IMP-1) | Slightly increased potency vs. 1a | preprints.org |

| Thiophene imine analogue (5b) | NDM-1 | 57% inhibition | preprints.org |

| 4-Hydroxyphenyl imine analogue (5f) | NDM-1 | 49% inhibition | preprints.org |

| Thiophene imine analogue (5b) | AIM-1 | 42% inhibition | preprints.org |

| 4-Hydroxyphenyl imine analogue (5f) | AIM-1 | 61% inhibition | preprints.org |

Receptor Binding Mode Analysis through Computational Approaches

Computational methods such as molecular docking and molecular dynamics (MD) simulations are crucial for understanding how ligands like this compound derivatives interact with their biological targets. These techniques can predict the most favorable binding poses and identify key interactions that contribute to binding affinity. researchgate.net

For example, in the study of pyrazoloquinolinones binding to GABA-A receptors, computational docking revealed multiple distinct binding modes within the receptor's binding sites. nih.gov This diversity in binding orientation helps to explain the complex structure-activity relationships observed for this class of compounds. nih.gov Similarly, for N-substituted pyrrole derivatives targeting HIV-1 gp41, a combination of molecular docking, MD simulations, and MM-PBSA/MM-GBSA calculations was used to predict the binding mode and identify the key residues involved in the interaction. researchgate.net These studies often show that non-polar interactions are the main drivers of binding, while polar interactions help to determine the specific orientation of the ligand in the binding pocket. researchgate.net

Design of Chemical Probes for Biochemical Pathway Elucidation

The versatility of the this compound scaffold makes it an attractive starting point for the design of chemical probes to study biochemical pathways. The ability to systematically modify the structure allows for the creation of molecules with tailored properties, such as specific binding affinities or fluorescent tags. nih.gov The nitrile group, in particular, can be converted into a variety of other functional groups, providing a handle for attaching reporter groups or for further structural modifications to optimize the probe's properties. nih.govontosight.ai

Theoretical Applications in Materials Science Research

The exploration of novel organic molecules for advanced materials is a rapidly advancing field, with computational chemistry providing crucial insights into their potential properties and functionalities. The compound this compound, featuring a unique combination of a phenyl group, a pyrrole ring, and a nitrile functional group, is a subject of theoretical interest for various applications in materials science. Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the behavior of this molecule and guiding its potential synthesis and application in organic electronics, optoelectronics, and corrosion inhibition.

Theoretical Design Principles for Organic Electronic Materials

The design of new organic electronic materials hinges on the ability to predict and tune their electronic properties at a molecular level. For a molecule like this compound, theoretical calculations can elucidate key parameters that govern its performance as a component in organic electronic devices. The core structure, combining an electron-rich pyrrole ring with an electron-withdrawing nitrile group and a tunable phenyl substituent, makes it an interesting candidate for semiconductor applications.

Theoretical studies on related phenylpyrrole systems provide a framework for understanding its potential. rsc.org The electronic properties are largely dictated by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and the energy gap (Egap) between them. A smaller HOMO-LUMO gap is generally indicative of higher reactivity and lower excitation energy, which is a desirable trait for organic semiconductors.

In the case of this compound, the planarity and conjugation between the phenyl and pyrrole rings are critical. The torsional angle between these two rings influences the extent of π-electron delocalization, which in turn affects the charge transport properties. Theoretical models can predict this optimal geometry. Furthermore, the introduction of the cyano (-CN) group at the 3-position of the pyrrole ring significantly lowers the LUMO energy level due to its strong electron-withdrawing nature. This modification can enhance the electron-accepting and electron-transporting capabilities of the material.

A theoretical study on fluorinated phenylpyrrole-based Hole Transport Materials (HTMs) demonstrated that strategic substitution on the phenyl ring could significantly impact hole mobility. rsc.org While not directly studying this compound, the principles are transferable. By calculating parameters such as reorganization energy (the energy required for a molecule to change its geometry from the neutral to the ionized state and vice versa), researchers can predict charge mobility. A lower reorganization energy is desirable for efficient charge transport. For this compound, theoretical calculations would be essential to predict its reorganization energy and assess its suitability for applications in devices like Organic Field-Effect Transistors (OFETs) or as a host material in Organic Light-Emitting Diodes (OLEDs).

Table 1: Key Theoretical Parameters for Designing Organic Electronic Materials

| Parameter | Theoretical Significance | Relevance to this compound |

| HOMO Energy | Relates to the ionization potential and hole injection/transport capability. | The N-phenylpyrrole moiety contributes to the HOMO level; its energy can be tuned by substitution on the phenyl ring. |

| LUMO Energy | Relates to the electron affinity and electron injection/transport capability. | The electron-withdrawing nitrile group is expected to lower the LUMO energy, potentially making it a good electron-transport material. |

| HOMO-LUMO Gap (Egap) | Determines the electronic excitation energy and influences the material's color and semiconductor properties. | The combination of donor (pyrrole) and acceptor (nitrile) components suggests a potentially tunable band gap. |

| Reorganization Energy | The energy cost of geometric relaxation upon charge transfer; lower values indicate higher charge mobility. | Calculations are needed to predict whether the molecule would be a better hole or electron transporter. |

| Torsional Angle | The angle between the phenyl and pyrrole rings, affecting π-conjugation and electronic coupling. | A smaller angle generally leads to better charge transport properties. |

Luminescent and Optoelectronic Property Prediction

The prediction of luminescent and optoelectronic properties through computational methods like Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for screening potential candidates for OLEDs and other photonic devices. researchgate.netscirp.org For this compound, these calculations can predict its absorption and emission spectra, oscillator strengths, and the nature of its electronic transitions.

Theoretical studies on π-conjugated organic molecules based on terphenyl and pyrrole have shown that the choice of donor and acceptor groups within the molecule is critical for tuning optoelectronic properties. researchgate.net In this compound, the pyrrole ring can act as a π-bridge or part of a donor-acceptor system. The interaction between the phenyl ring and the cyanopyrrole core would define its photophysical behavior. TD-DFT calculations can predict the maximum absorption wavelength (λmax) and the corresponding electronic transitions. For instance, the transition from the HOMO to the LUMO (π-π* transition) is often responsible for the primary absorption band.

The luminescent properties, such as the wavelength and efficiency of light emission, are predicted by studying the molecule in its lowest singlet excited state. scirp.org The energy difference between the optimized excited state and the ground state corresponds to the emission energy. A key parameter is the Stokes shift, which is the difference between the absorption and emission maxima. A large Stokes shift can be beneficial in reducing self-absorption in devices.

Furthermore, computational studies can predict important properties for OLED applications, such as charge injection barriers and charge transport capabilities. scirp.org By comparing the HOMO and LUMO energy levels of this compound with the work functions of typical electrode materials and the energy levels of adjacent layers in a device, one can estimate the efficiency of hole and electron injection. The balance between hole and electron transport is crucial for achieving high quantum efficiency in OLEDs. Theoretical studies on related nitrile-containing heterocycles suggest that the cyano group can play a significant role in enhancing electron injection and transport. scirp.org

Table 2: Predicted Optoelectronic Properties and Their Significance

| Property | Computational Method | Significance for this compound |

| Absorption Spectrum (λmax) | TD-DFT | Predicts the wavelengths of light the molecule will absorb; indicates its color and potential for photovoltaic applications. |

| Emission Spectrum (λem) | TD-DFT (Excited State) | Predicts the color of light the molecule will emit, crucial for OLED applications. |

| Oscillator Strength (f) | TD-DFT | Indicates the probability of an electronic transition; higher values correspond to stronger absorption/emission. |

| Stokes Shift | TD-DFT | The difference between absorption and emission peaks; a larger shift can improve device performance by reducing self-absorption. |

| Hole/Electron Mobility | DFT (Reorganization Energy) | Predicts the efficiency of charge transport, determining its suitability for specific layers in an OLED or OFET. |

Corrosion Inhibition Mechanisms (theoretical studies)

Theoretical studies are widely used to understand the mechanisms of corrosion inhibition and to design new, more effective inhibitor molecules. imist.ma The potential of this compound as a corrosion inhibitor can be thoroughly investigated using DFT calculations. These studies focus on the molecule's electronic properties and its interaction with metal surfaces, typically iron or steel in acidic media. researchgate.netkfupm.edu.sa

The effectiveness of an organic inhibitor is often linked to its ability to adsorb onto the metal surface, forming a protective barrier. kfupm.edu.sanih.gov This adsorption is facilitated by the presence of heteroatoms (like nitrogen in the pyrrole ring and nitrile group) with lone pairs of electrons and π-electrons in the aromatic rings, which can interact with the vacant d-orbitals of the metal.

Quantum chemical parameters calculated via DFT provide insight into the inhibitive action. eurjchem.com

EHOMO (Highest Occupied Molecular Orbital energy): A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, leading to stronger adsorption and better inhibition efficiency.

ELUMO (Lowest Unoccupied Molecular Orbital energy): A lower ELUMO value suggests the molecule can accept electrons from the metal surface (retro-donation), which also strengthens the adsorbent-metal bond.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity and can be correlated with increased inhibition efficiency.

Dipole Moment (μ): A higher dipole moment may increase the adsorption of the molecule on the metal surface.

Fraction of Electrons Transferred (ΔN): This parameter quantifies the electrons transferred between the inhibitor and the metal surface, indicating the tendency of electron donation.

Theoretical studies on various pyrrole and nitrile derivatives have confirmed these correlations. kfupm.edu.sanih.govekb.eg For this compound, the presence of the N-phenyl group, the pyrrole ring, and the nitrile group provides multiple active centers for adsorption. The nitrogen atom of the pyrrole, the nitrogen of the nitrile group, and the π-electrons of both rings are expected to be the primary sites for interaction with a metal surface. Molecular electrostatic potential (MEP) maps can visually confirm these active sites, identifying the regions of high electron density (nucleophilic centers) that are prone to attack electrophilic species on the metal surface. eurjchem.commdpi.com

Table 3: Quantum Chemical Parameters for Corrosion Inhibition Prediction

| Parameter | Definition | Implication for Inhibition Efficiency |

| EHOMO | Energy of the highest occupied molecular orbital. | Higher value indicates better electron-donating ability and stronger adsorption. |

| ELUMO | Energy of the lowest unoccupied molecular orbital. | Lower value indicates better electron-accepting ability, strengthening the bond. |

| ΔE (Energy Gap) | Difference between ELUMO and EHOMO. | Lower value generally correlates with higher chemical reactivity and better inhibition. |

| Hardness (η) | Resistance to change in electron configuration. | Lower value (softness) is associated with higher reactivity and better inhibition. eurjchem.com |

| Softness (σ) | Reciprocal of hardness. | Higher value indicates higher reactivity and better inhibition. eurjchem.com |

| ΔN | Fraction of electrons transferred. | Indicates the direction and magnitude of electron transfer between inhibitor and metal. |

By calculating these parameters for this compound, a direct comparison can be made with known corrosion inhibitors, allowing for a robust prediction of its potential effectiveness without initial experimental synthesis and testing. researchgate.netresearchgate.net

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-Phenyl-1H-pyrrole-3-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization or condensation reactions. A widely used approach involves reacting 2-amino-1H-pyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid as a solvent). For example, substituting phenyl groups at the pyrrole nitrogen can be achieved by employing phenyl-substituted starting materials. Reaction optimization includes adjusting temperature (80–120°C), solvent polarity, and catalyst choice (e.g., Lewis acids like ZnCl₂) to enhance yield and regioselectivity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : H and C NMR confirm substituent positions and electronic environments. For example, the nitrile group () appears as a sharp singlet near 110–120 ppm in C NMR.

- IR : The nitrile stretching vibration is observed at ~2200–2250 cm.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) is essential for unambiguous structural determination. Tools like SHELXL (for refinement) and WinGX (for data processing) resolve bond lengths, angles, and packing interactions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation.

- Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation of dust or vapors.

- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Emergency : For skin contact, wash with soap/water; for eye exposure, rinse with saline for ≥15 minutes .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structural refinement of this compound derivatives?

- Methodological Answer :

- Disorder : Use SHELXL’s PART instruction to model disordered atoms. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry.

- Twinning : Employ TWIN/BASF commands in SHELXL to refine twin fractions. Validate results using the R1/wR2 convergence and Hirshfeld surface analysis.

- Validation Tools : Check for outliers in bond lengths/angles using PLATON/ADDSYM and validate hydrogen bonding with Mercury .

Q. How do structural modifications (e.g., substituent variation) impact the biological activity of this compound analogs?

- Methodological Answer :

- Case Study : Derivatives with electron-withdrawing groups (e.g., –NO₂ at the pyrrole ring) show enhanced antimycobacterial activity due to increased electrophilicity. Conversely, bulky substituents (e.g., –CF₃) may hinder target binding.

- SAR Workflow :

Synthesize analogs via methods in .

Test in vitro against target pathogens (e.g., M. tuberculosis H37Rv).

Correlate activity with computational parameters (e.g., DFT-calculated dipole moments, LogP) .

Q. What computational strategies are effective in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Modeling : Optimize geometries at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (FMOs). A small HOMO-LUMO gap (<5 eV) suggests high reactivity in Suzuki-Miyaura couplings.

- Docking Studies : Simulate interactions with catalytic palladium complexes to predict regioselectivity.

- Validation : Compare computed activation energies with experimental yields .

Key Notes

- Advanced Tools : SHELX, WinGX, and DFT methods are emphasized for rigorous analysis.

- Contradictions : Address crystallographic disorder and SAR outliers with iterative refinement and experimental validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.